An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry.
Core Chemical Properties
2-tert-butyl-1,3-diisopropylisourea, also known by its IUPAC name tert-butyl N,N'-di(propan-2-yl)carbamimidate, is a sterically hindered O-alkylisourea.[1][2] Its bulky tert-butyl and isopropyl groups confer unique reactivity and selectivity in various chemical transformations.[3]
| Property | Value | Reference |
| IUPAC Name | tert-butyl N,N'-di(propan-2-yl)carbamimidate | [1][2] |
| Synonyms | O-tert-Butyl-N,N'-diisopropylisourea, tert-Butyl N,N'-diisopropylcarbamimidate | [4] |
| CAS Number | 71432-55-8 | [4][5] |
| Molecular Formula | C₁₁H₂₄N₂O | [2][4][5] |
| Molecular Weight | 200.32 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 61 °C at 10 mmHg | [6] |
| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.4240 - 1.4280 | |
| Solubility | Excellent solubility in organic solvents. Calculated water solubility is 0.3 g/L at 25 °C. | [3] |
| Stability | Stable under recommended storage conditions (2-8°C, inert atmosphere, keep in dark place). Possesses good thermal stability. | [7] |
Synthesis and Reactivity
Synthesis:
2-tert-butyl-1,3-diisopropylisourea is typically synthesized by the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).[4]
Figure 1: Synthesis of 2-tert-butyl-1,3-diisopropylisourea.
Reactivity and Mechanism:
The primary utility of 2-tert-butyl-1,3-diisopropylisourea lies in its function as a sterically hindered alkylating agent, particularly for the synthesis of tert-butyl esters from carboxylic acids. The reaction proceeds through the formation of a reactive O-acylisourea intermediate.[8] The bulky substituents on the isourea prevent the common side reaction of N-acylurea formation.[8]
The generally accepted mechanism involves the protonation of the isourea by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the activated isourea to form the O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (in the case of esterification, this can be the displaced tert-butanol or another added alcohol), or it can rearrange. However, the steric hindrance of 2-tert-butyl-1,3-diisopropylisourea favors the desired esterification pathway.
Applications in Organic Synthesis
tert-Butyl Esterification:
A significant application of 2-tert-butyl-1,3-diisopropylisourea is the conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions. This is particularly valuable for the protection of carboxylic acid functionalities in complex molecule synthesis.
Figure 2: Experimental workflow for tert-butyl esterification.
This reagent has been instrumental in the total synthesis of natural products, such as in the preparation of a key intermediate for Citrafungin A.[4][6]
Biological Activity: Inhibition of HCV NS5B Polymerase
Recent studies have identified 2-tert-butyl-1,3-diisopropylisourea as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[7] The NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome.[9][10]
Inhibitors of NS5B polymerase are classified as either nucleoside inhibitors (NIs) or non-nucleoside inhibitors (NNIs). NNIs, which is the likely class for 2-tert-butyl-1,3-diisopropylisourea, bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive.[9] This prevents the synthesis of new viral RNA, thereby halting viral replication.[9][10]
Figure 3: Inhibition of HCV replication by targeting NS5B polymerase.
Experimental Protocols
Synthesis of 2-tert-butyl-1,3-diisopropylisourea [4]
-
Materials:
-
N,N'-diisopropylcarbodiimide (DIC)
-
tert-butanol
-
Copper(I) chloride (CuCl)
-
-
Procedure:
-
To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in a suitable solvent, add tert-butanol (1.15 equivalents).
-
Add a catalytic amount of copper(I) chloride (1 mol%).
-
Stir the reaction mixture at room temperature for 14 hours.
-
Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C at 25 mmHg) to yield 2-tert-butyl-1,3-diisopropylisourea as a colorless oil.
-
tert-Butyl Esterification of Boc-Ser-OH
-
Materials:
-
Boc-Ser-OH
-
2-tert-butyl-1,3-diisopropylisourea
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate
-
-
Procedure:
-
Dissolve Boc-Ser-OH (1.0 equivalent) in dichloromethane.
-
Cool the solution to 3°C and add 2-tert-butyl-1,3-diisopropylisourea (3.0 equivalents) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Add hexane to the reaction mixture and filter through Celite.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane as the eluent to obtain the desired Boc-Ser-OtBu.
-
Safety Information
2-tert-butyl-1,3-diisopropylisourea is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult with a qualified professional before handling any chemical substances or undertaking any experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-tert-Butyl-1,3-diisopropylisourea | C11H24N2O | CID 11041782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA | 71432-55-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. 2-tert-Butyl-1,3-diisopropylisourea | 71432-55-8 | FB53703 [biosynth.com]
- 8. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
